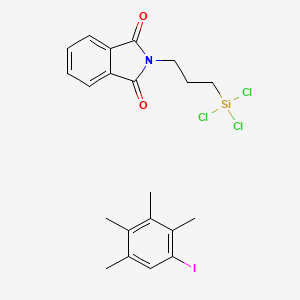
1-Iodo-2,3,4,5-tetramethylbenzene;2-(3-trichlorosilylpropyl)isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Iodo-2,3,4,5-tetramethylbenzene: and 2-(3-trichlorosilylpropyl)isoindole-1,3-dione are two distinct organic compounds with unique structures and properties 1-Iodo-2,3,4,5-tetramethylbenzene is an iodinated aromatic compound, while 2-(3-trichlorosilylpropyl)isoindole-1,3-dione is a functionalized isoindole derivative
准备方法
Synthetic Routes and Reaction Conditions
1-Iodo-2,3,4,5-tetramethylbenzene: can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene. This process typically involves the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to ensure selective iodination at the desired position.
2-(3-trichlorosilylpropyl)isoindole-1,3-dione: is synthesized by reacting isoindole-1,3-dione with 3-chloropropyltrichlorosilane. This reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for these compounds often involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. For 1-Iodo-2,3,4,5-tetramethylbenzene, continuous flow iodination processes may be employed to enhance efficiency. For 2-(3-trichlorosilylpropyl)isoindole-1,3-dione, large-scale synthesis might involve the use of automated reactors and precise control of reaction parameters to ensure consistent product quality.
化学反应分析
Types of Reactions
1-Iodo-2,3,4,5-tetramethylbenzene: primarily undergoes substitution reactions due to the presence of the iodine atom, which is a good leaving group. It can participate in nucleophilic aromatic substitution reactions, where the iodine atom is replaced by nucleophiles such as amines, thiols, or alkoxides.
2-(3-trichlorosilylpropyl)isoindole-1,3-dione: can undergo various reactions involving the trichlorosilyl group. This includes hydrolysis to form silanols, condensation reactions to form siloxanes, and further functionalization through nucleophilic substitution.
Common Reagents and Conditions
For 1-Iodo-2,3,4,5-tetramethylbenzene , common reagents include nucleophiles like sodium methoxide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
For 2-(3-trichlorosilylpropyl)isoindole-1,3-dione , reagents such as water, alcohols, and amines are commonly used. Reactions are often conducted in the presence of a base like triethylamine or pyridine to neutralize the hydrochloric acid generated during the reaction.
Major Products Formed
The major products formed from reactions involving 1-Iodo-2,3,4,5-tetramethylbenzene are typically substituted benzene derivatives, where the iodine atom is replaced by the nucleophile.
For 2-(3-trichlorosilylpropyl)isoindole-1,3-dione , the products can include silanol derivatives, siloxanes, and other functionalized isoindole compounds depending on the reagents and conditions used.
科学研究应用
1-Iodo-2,3,4,5-tetramethylbenzene: is used in organic synthesis as a building block for more complex molecules. Its reactivity makes it valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science.
2-(3-trichlorosilylpropyl)isoindole-1,3-dione: finds applications in the field of materials science, particularly in the modification of surfaces and the synthesis of siloxane-based polymers. It is also used in the development of functionalized materials for electronic and photonic applications.
作用机制
The mechanism of action for 1-Iodo-2,3,4,5-tetramethylbenzene involves the activation of the aromatic ring through the electron-withdrawing effect of the iodine atom, making it more susceptible to nucleophilic attack.
For 2-(3-trichlorosilylpropyl)isoindole-1,3-dione , the trichlorosilyl group can undergo hydrolysis to form silanols, which can further condense to form siloxane networks. This process is crucial in the formation of siloxane-based materials with unique properties.
相似化合物的比较
1-Iodo-2,3,4,5-tetramethylbenzene: can be compared to other iodinated aromatics such as iodobenzene and 1-iodo-4-methylbenzene. Its uniqueness lies in the presence of four methyl groups, which influence its reactivity and steric properties.
2-(3-trichlorosilylpropyl)isoindole-1,3-dione: can be compared to other silylated compounds like 3-(trimethoxysilyl)propylamine and 3-(triethoxysilyl)propyl isocyanate
Similar Compounds
- Iodobenzene
- 1-Iodo-4-methylbenzene
- 3-(Trimethoxysilyl)propylamine
- 3-(Triethoxysilyl)propyl isocyanate
These comparisons highlight the unique structural and functional attributes of 1-Iodo-2,3,4,5-tetramethylbenzene and 2-(3-trichlorosilylpropyl)isoindole-1,3-dione , making them valuable in various scientific and industrial applications.
属性
分子式 |
C21H23Cl3INO2Si |
|---|---|
分子量 |
582.8 g/mol |
IUPAC 名称 |
1-iodo-2,3,4,5-tetramethylbenzene;2-(3-trichlorosilylpropyl)isoindole-1,3-dione |
InChI |
InChI=1S/C11H10Cl3NO2Si.C10H13I/c12-18(13,14)7-3-6-15-10(16)8-4-1-2-5-9(8)11(15)17;1-6-5-10(11)9(4)8(3)7(6)2/h1-2,4-5H,3,6-7H2;5H,1-4H3 |
InChI 键 |
ZYYHOOVNJNQPQI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1C)C)C)I.C1=CC=C2C(=C1)C(=O)N(C2=O)CCC[Si](Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


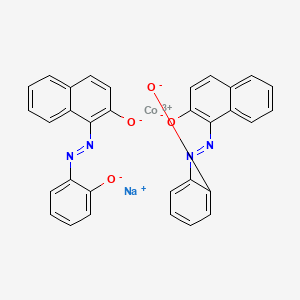
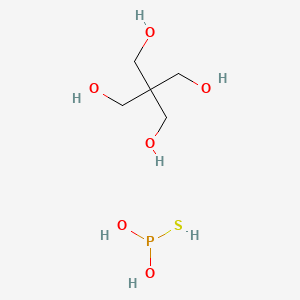


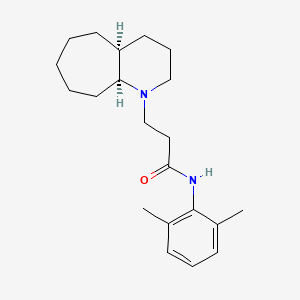
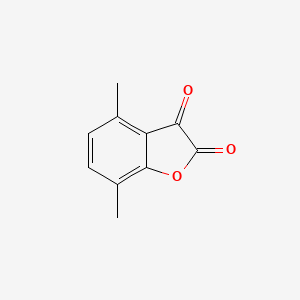
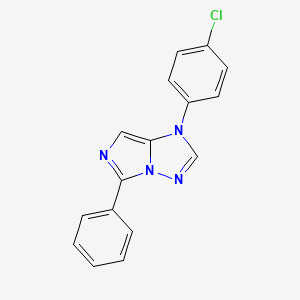

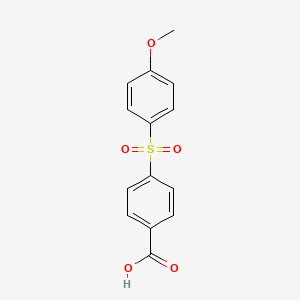
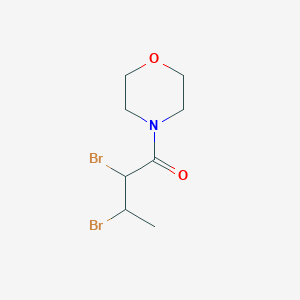

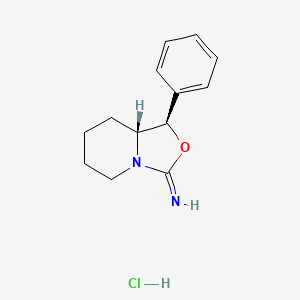
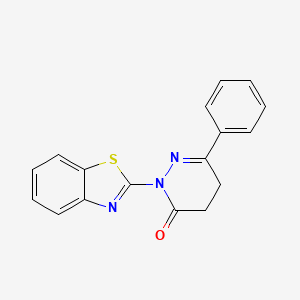
![1-Benzyl-2-[(1-benzyl-4,5-dihydroimidazol-2-yl)oxy-chlorophosphoryl]oxy-4,5-dihydroimidazole](/img/structure/B12807887.png)
